

An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-tert-Butylbenzoyl chloride*

Cat. No.: B154879

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-tert-Butylbenzoyl chloride**, a key reagent in organic synthesis. It details its chemical and physical properties, outlines a standard experimental protocol for its synthesis and purification, and illustrates a typical synthetic workflow.

Core Properties and Data

4-tert-Butylbenzoyl chloride, with the CAS number 1710-98-1, is a versatile acyl chloride used in a variety of chemical reactions.^{[1][2]} Its structure features a benzoyl chloride moiety substituted with a tert-butyl group at the para position. This substitution pattern influences its reactivity and solubility.

Table 1: Physicochemical Properties of **4-tert-Butylbenzoyl Chloride**

Property	Value	Source(s)
IUPAC Name	4-tert-butylbenzoyl chloride	[2]
Synonyms	p-tert-Butylbenzoyl chloride, 4-(1,1-Dimethylethyl)benzoyl chloride, 4-tert-Butylbenzoic acid chloride	[1]
Molecular Formula	C ₁₁ H ₁₃ ClO	[1] [2] [3]
Molecular Weight	196.67 g/mol	[2]
Appearance	Clear, colorless to very slightly yellow liquid	[1] [4]
Density	1.007 g/mL at 25 °C	[5]
Boiling Point	135 °C at 20 mmHg; 250.3 °C at 760 mmHg	[1] [4] [5]
Flash Point	87 °C (closed cup)	[5]
Refractive Index	n _{20/D} 1.536	[1] [5]
Water Solubility	Reacts with water	[1] [2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **4-tert-Butylbenzoyl chloride**.

Synthesis of **4-tert-Butylbenzoyl Chloride** from 4-tert-Butylbenzoic Acid

This protocol is based on the common method of converting a carboxylic acid to an acyl chloride using a chlorinating agent, such as thionyl chloride.[\[4\]](#)

Materials:

- 4-tert-Butylbenzoic acid
- Thionyl chloride (SOCl₂)

- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene (or other inert solvent)
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Heating mantle
- Magnetic stirrer and stir bar

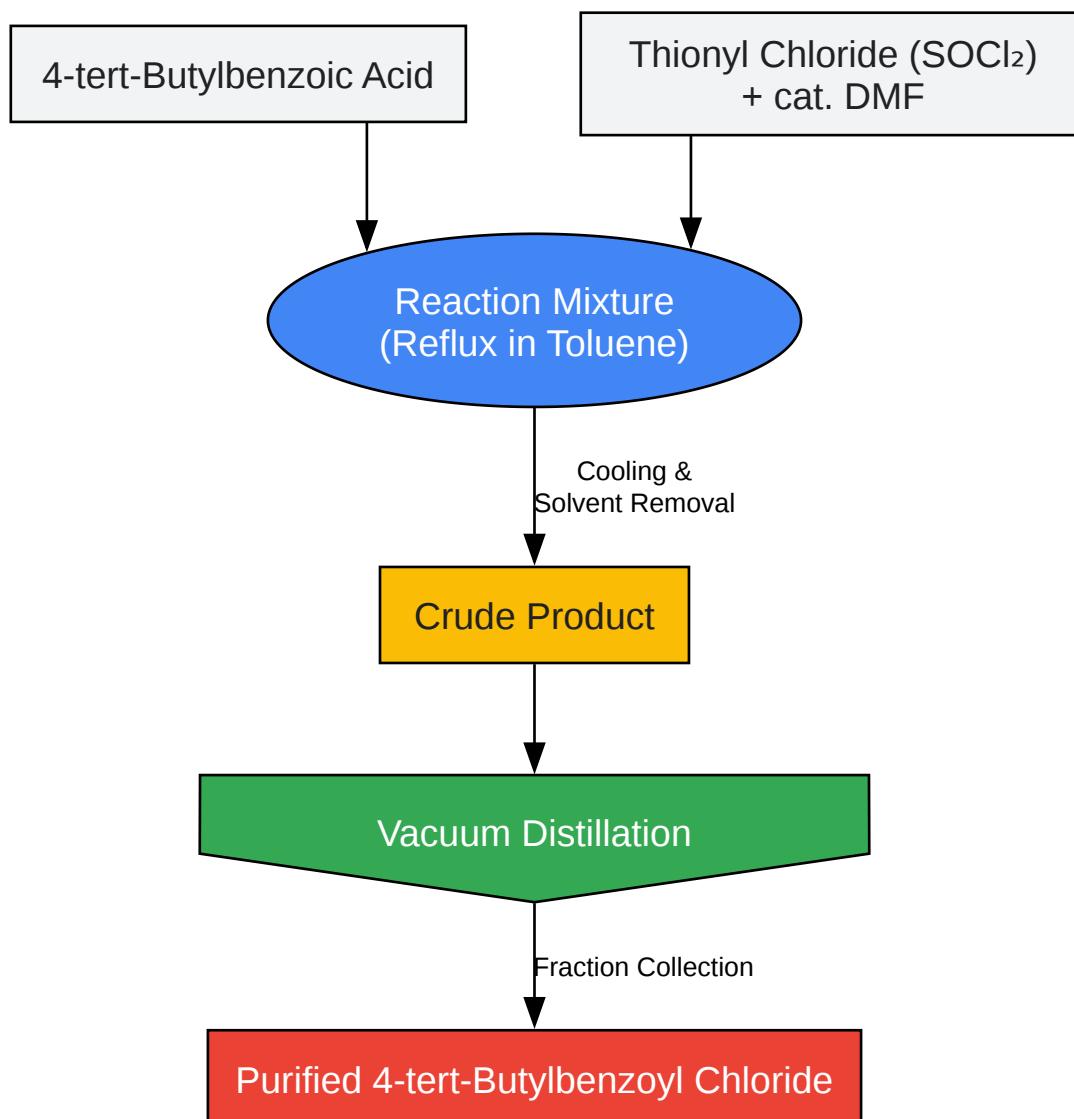
Procedure:

- Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
- Charging the Flask: Add 4-tert-butylbenzoic acid to the flask, followed by anhydrous toluene to create a slurry.
- Addition of Reagents: Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred slurry at room temperature. Add a few drops of DMF as a catalyst.
- Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., toluene refluxes at $\sim 111^\circ\text{C}$). Maintain reflux with stirring for 2-4 hours, or until the evolution of HCl and SO_2 gas ceases. The reaction can be monitored by observing the dissolution of the solid carboxylic acid.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

Purification by Vacuum Distillation

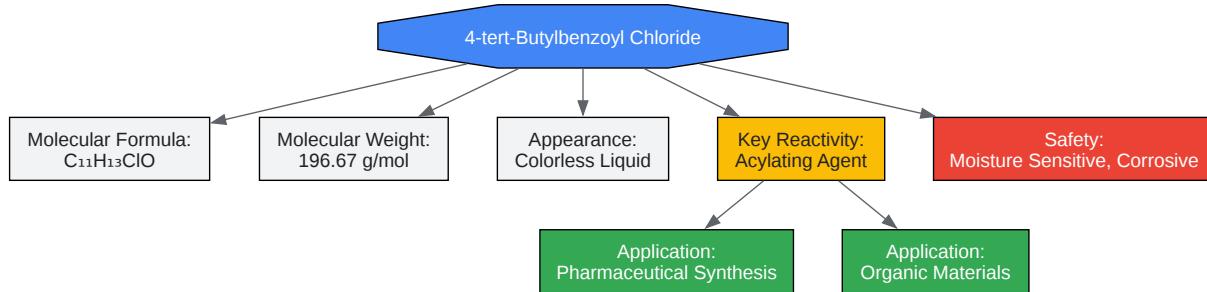
Purification is critical to remove unreacted starting materials and byproducts.[\[4\]](#)

Materials:


- Crude **4-tert-Butylbenzoyl chloride**
- Distillation apparatus (short path is often sufficient)
- Vacuum pump
- Cold trap
- Heating mantle

Procedure:

- Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus.
- Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask.
- Fraction Collection: Collect the fraction that distills at the appropriate boiling point (e.g., 135 °C at 20 mmHg).[4][5] Discard any initial lower-boiling fractions and stop before higher-boiling impurities distill over.
- Storage: The purified **4-tert-Butylbenzoyl chloride** is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1][2]


Diagrams and Workflows

The following diagrams illustrate the synthesis and logical relationships of **4-tert-Butylbenzoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-tert-Butylbenzoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Key properties and relationships of **4-tert-Butylbenzoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butylbenzoyl chloride | lookchem [lookchem.com]
- 2. 4-tert-Butylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-tert-Butylbenzoyl chloride One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 4-tert-Butylbenzoyl chloride 98 1710-98-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b154879#molecular-weight-of-4-tert-butylbenzoyl-chloride\]](https://www.benchchem.com/product/b154879#molecular-weight-of-4-tert-butylbenzoyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com